molecular formula C9H10N4O3S B2398900 Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate CAS No. 682333-47-7

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No. B2398900
CAS RN: 682333-47-7
M. Wt: 254.26
InChI Key: BSIMRPDZGPNHRU-UHFFFAOYSA-N
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Description

“Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate” is a chemical compound. It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds has been used as reactants for the synthesis of various complexes and inhibitors .


Synthesis Analysis

The synthesis of this compound or its derivatives typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the parent compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, has a molecular weight of 150.1380 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity . It has also been used in the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicine, given the activities observed in related compounds . Additionally, more research could be conducted to fully understand its synthesis and chemical reactions.

properties

IUPAC Name

methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMRPDZGPNHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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